molecular formula C24H20N4O5S B2736440 1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226433-16-4

1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2736440
CAS RN: 1226433-16-4
M. Wt: 476.51
InChI Key: LICOLLPEGWPDLM-UHFFFAOYSA-N
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Description

1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
BenchChem offers high-quality 1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

  • Functionalized Pyrimidine Synthesis : A study by Sarıpınar et al. (2006) discusses the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and other heterocycles, highlighting methodologies that could be applicable to synthesizing compounds with complex structures similar to the one (Sarıpınar et al., 2006).

  • Heterocyclic Compound Synthesis : The work by Abu-Hashem et al. (2020) on synthesizing novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties outlines synthetic routes that might be adapted for compounds with oxadiazole and pyrimidine rings (Abu‐Hashem et al., 2020).

Potential Applications

  • Electron Transport Layer in Solar Cells : A study by Hu et al. (2015) on an n-type conjugated polyelectrolyte for use as an electron transport layer in solar cells demonstrates how similar pyrimidine-based compounds could find applications in electronics or photovoltaics (Hu et al., 2015).

  • Antiviral and Antimicrobial Activity : Research by Hocková et al. (2003) on pyrimidine derivatives as antiviral agents shows the potential biomedical applications of structurally related compounds (Hocková et al., 2003).

  • NO-Generating Property for Therapeutic Use : Sako et al. (1998) discuss the synthesis and NO-generating properties of oxadiazolo[3,4-d]pyrimidine derivatives, indicating potential therapeutic applications for compounds that can release nitric oxide (Sako et al., 1998).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethoxy-3-methoxyaniline and ethyl chloroformate. The second intermediate is 3-phenylthieno[3,2-d]pyrimidine-2,4-dione, which is synthesized from 2-aminothiophenol and ethyl acetoacetate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-ethoxy-3-methoxyaniline", "ethyl chloroformate", "2-aminothiophenol", "ethyl acetoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-ethoxy-3-methoxyaniline in dichloromethane and add ethyl chloroformate dropwise while stirring.", "- Add triethylamine to the reaction mixture and stir for 2 hours at room temperature.", "- Filter the reaction mixture and wash the solid with dichloromethane.", "- Dissolve the solid in ethanol and add hydrazine hydrate.", "- Heat the reaction mixture at reflux for 2 hours.", "- Cool the reaction mixture and filter the solid.", "- Wash the solid with water and dry under vacuum to obtain the intermediate.", "Synthesis of 3-phenylthieno[3,2-d]pyrimidine-2,4-dione:", "- Dissolve 2-aminothiophenol and ethyl acetoacetate in ethanol and add piperidine.", "- Heat the reaction mixture at reflux for 2 hours.", "- Cool the reaction mixture and filter the solid.", "- Wash the solid with water and dry under vacuum to obtain the intermediate.", "Coupling of intermediates to form final product:", "- Dissolve the two intermediates in dichloromethane and add DCC and DMAP.", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture and wash the solid with dichloromethane.", "- Purify the solid by column chromatography to obtain the final product." ] }

CAS RN

1226433-16-4

Product Name

1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C24H20N4O5S

Molecular Weight

476.51

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O5S/c1-3-32-18-10-9-15(13-19(18)31-2)22-25-20(33-26-22)14-27-17-11-12-34-21(17)23(29)28(24(27)30)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3

InChI Key

LICOLLPEGWPDLM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4)OC

solubility

not available

Origin of Product

United States

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